molecular formula C17H19N5S B11106113 N,N-dimethyl-4-[5-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline

N,N-dimethyl-4-[5-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline

Cat. No.: B11106113
M. Wt: 325.4 g/mol
InChI Key: OLEVJJXTKBJNDN-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-N-{4-[5-(2-THIENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL}AMINE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a triazolopyrimidine ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{4-[5-(2-THIENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL}AMINE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazolopyrimidine core, followed by the introduction of the thienyl group and the dimethylamine group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{4-[5-(2-THIENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL}AMINE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidine derivatives, and substituted amines.

Scientific Research Applications

N,N-DIMETHYL-N-{4-[5-(2-THIENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL}AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{4-[5-(2-THIENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: A related compound with a similar thienyl group and dimethylamine group.

    N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: Another compound with a similar structural motif.

Uniqueness

N,N-DIMETHYL-N-{4-[5-(2-THIENYL)-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL}AMINE is unique due to the presence of the triazolopyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-4-(5-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline

InChI

InChI=1S/C17H19N5S/c1-21(2)13-7-5-12(6-8-13)15-10-14(16-4-3-9-23-16)20-17-18-11-19-22(15)17/h3-9,11,14-15H,10H2,1-2H3,(H,18,19,20)

InChI Key

OLEVJJXTKBJNDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(NC3=NC=NN23)C4=CC=CS4

Origin of Product

United States

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